Benzothiazole, 2,2'-dithiobis[6-nitro-] is a compound that belongs to the class of benzothiazole derivatives, specifically characterized by the presence of dithiobis and nitro groups. This compound is notable for its applications in various scientific fields, particularly in materials science and medicinal chemistry. Its structure and functional groups contribute to its reactivity and utility in synthesizing other chemical compounds.
Source and Classification
Benzothiazole derivatives, including 2,2'-dithiobis[6-nitro-], are typically derived from benzothiazole through various synthetic methods. The compound is classified under heterocyclic compounds due to its nitrogen and sulfur atoms incorporated into a cyclic structure. It is often used as a vulcanization accelerator in the rubber industry, enhancing the properties of rubber products by facilitating cross-linking during the curing process .
Methods and Technical Details
The synthesis of 2,2'-dithiobis[6-nitro-] can be achieved through several methods:
Structure and Data
The molecular structure of 2,2'-dithiobis[6-nitro-] can be represented as follows:
The compound's structure can be visualized using its SMILES notation: O=N(c1ccc(SSc2ccc(cn2)[N+]([O-])=O)nc1)
, which illustrates the arrangement of atoms within the molecule.
Reactions and Technical Details
The chemical reactivity of 2,2'-dithiobis[6-nitro-] is primarily influenced by its functional groups:
The mechanism of action for 2,2'-dithiobis[6-nitro-] primarily revolves around its interactions with biological targets:
Physical Properties
Chemical Properties
Relevant data includes its ability to act as a non-staining vulcanization accelerator in rubber formulations, contributing to improved aging properties of rubber products .
Benzothiazole derivatives like 2,2'-dithiobis[6-nitro-] have several scientific uses:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5